Neuraminidase-IN-5 (5b) Delivers 2-Fold Greater NA Inhibitory Potency than Oseltamivir Carboxylate Under Identical Assay Conditions
In the primary research study characterizing this compound series, Neuraminidase-IN-5 (Compound 5b) exhibited an IC50 of 0.02 µM against neuraminidase. Under the same in vitro NA inhibition assay conditions, the reference inhibitor oseltamivir carboxylate (OSC), the active form of the clinically approved drug oseltamivir, yielded an IC50 of 0.04 µM [1]. This represents a 2-fold improvement in potency (0.02 µM vs. 0.04 µM).
| Evidence Dimension | NA inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.02 µM |
| Comparator Or Baseline | Oseltamivir carboxylate (OSC): 0.04 µM |
| Quantified Difference | 2-fold lower IC50 (0.02 µM vs. 0.04 µM) |
| Conditions | In vitro neuraminidase inhibition assay using the same protocol within the Zhong et al. 2021 study (Bioorg Med Chem Lett) |
Why This Matters
For researchers developing assays with sensitivity requirements or screening for compounds that outperform the clinical benchmark, a 2-fold improvement in IC50 directly translates to enhanced assay window and lower required working concentrations, making Neuraminidase-IN-5 a more sensitive positive control or lead optimization reference than oseltamivir carboxylate.
- [1] Zhong ZJ, Cheng LP, Pang W, Zheng XS, Fu SK. Design, synthesis and biological evaluation of dihydrofurocoumarin derivatives as potent neuraminidase inhibitors. Bioorg Med Chem Lett. 2021;37:127839. doi:10.1016/j.bmcl.2021.127839. PMID: 33556571. View Source
